REACTION_CXSMILES
|
CO[CH:3]1[CH:7]([CH:8]=[O:9])[CH2:6][CH:5](OC)O1.Cl.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=1>O>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH:5]=[CH:6][C:7]([CH:8]=[O:9])=[CH:3]2)=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1C=O)OC
|
Name
|
|
Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated yellow solid were filtered at the same temperature
|
Type
|
WASH
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Details
|
washed with water (50 ml), saturated aqueous solution of sodium bicarbonate (50 ml), and further water (50 ml)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1C=C(C=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |